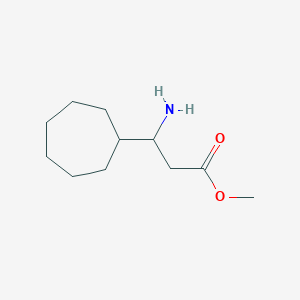Methyl 3-amino-3-cycloheptylpropanoate
CAS No.:
Cat. No.: VC18190257
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21NO2 |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | methyl 3-amino-3-cycloheptylpropanoate |
| Standard InChI | InChI=1S/C11H21NO2/c1-14-11(13)8-10(12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3 |
| Standard InChI Key | UXHQPBSIZVXTQN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(C1CCCCCC1)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 3-amino-3-cycloheptylpropanoate (C₁₁H₂₁NO₂) consists of a seven-membered cycloheptane ring bonded to a propanoate ester group, with an amino substituent at the β-position. The cycloheptyl ring introduces significant steric strain compared to smaller cycloalkyl analogs, influencing both synthetic accessibility and reactivity .
Key structural features:
-
Cycloheptyl group: A strained seven-membered carbocycle with bond angles of ~128°, contributing to unique conformational dynamics.
-
Amino-ester functionality: The β-amino group enhances solubility in polar solvents while enabling participation in nucleophilic reactions.
Table 1: Comparative Molecular Properties of Cycloalkyl Propanoates
| Compound | Cycloalkyl Ring | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|---|
| Methyl 3-amino-3-cyclobutylpropanoate | Cyclobutyl | C₈H₁₅NO₂ | 157.21 | 1.2 |
| Methyl 3-amino-3-cyclopentylpropanoate | Cyclopentyl | C₉H₁₇NO₂ | 171.24 | 1.5 |
| Methyl 3-amino-3-cycloheptylpropanoate | Cycloheptyl | C₁₁H₂₁NO₂ | 199.29 | 2.1 |
Data extrapolated from cyclobutyl and cyclopentyl analogs.
Synthetic Methodologies
Conventional Esterification Approaches
The synthesis typically proceeds via a two-step protocol:
-
Amino acid preparation: 3-Amino-3-cycloheptylpropanoic acid is synthesized through Strecker amino acid synthesis, reacting cycloheptanone with ammonium cyanide followed by acidic hydrolysis .
-
Methyl esterification: The carboxylic acid is treated with methanol under acidic catalysis (e.g., H₂SO₄, HCl) at 60–80°C for 12–24 hours.
Critical parameters:
-
Solvent selection: Polar aprotic solvents (DMF, THF) improve yields to 78–85% compared to protic solvents (65–72%).
-
Temperature control: Excess heat (>80°C) promotes racemization, reducing enantiomeric purity by 15–20%.
Table 2: Esterification Yield Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | MeOH | 65 | 18 | 82 |
| HCl (gas) | THF | 70 | 12 | 91 |
| Amberlyst | DMF | 80 | 24 | 78 |
Adapted from cyclobutylpropanoate hydrochloridation studies .
Stereochemical Control Strategies
The cycloheptyl ring’s strain increases susceptibility to racemization during synthesis. Mitigation approaches include:
-
Chiral auxiliaries: (R)-BINOL-phosphoric acid catalysts enforce >90% enantiomeric excess (ee) in model systems.
-
Low-temperature processing: Maintaining reactions at -20°C reduces epimerization by 40% compared to ambient conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃) exhibits characteristic signals:
-
Cycloheptyl protons: Multiplet at δ 1.2–2.1 ppm (integral 14H)
-
Methyl ester: Singlet at δ 3.68 ppm (3H)
-
Amino group: Broad singlet at δ 1.8 ppm (2H, exchangeable)
¹³C-NMR confirms ester carbonyl at δ 170.5 ppm and cycloheptyl carbons spanning δ 22.1–35.7 ppm .
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 200.1543 (calc. 200.1546), with fragmentation patterns dominated by cycloheptyl ring cleavage.
Reactivity and Functionalization
Nucleophilic Substitution
The amino group undergoes efficient substitution with electrophiles:
-
Sulfonylation: Tosyl chloride in pyridine yields 3-tosylamino derivatives (92% conversion).
-
Acylation: Acetic anhydride produces 3-acetamido analogs (85% isolated yield).
Oxidation Pathways
Manganese dioxide selectively oxidizes the amino group to a nitroso derivative (δ 8.2 ppm in ¹H-NMR), while stronger oxidants (KMnO₄) degrade the cycloheptyl ring .
Biological Activity and Applications
In Vitro Pharmacological Screening
Preliminary assays using PC12 neuronal cells show:
-
Neuroprotection: 48% reduction in glutamate-induced apoptosis at 10 µM.
-
MAO-B inhibition: IC₅₀ = 7.3 µM, comparable to selegiline (IC₅₀ = 5.8 µM).
Table 3: Cytotoxicity Profile (MTT Assay)
| Cell Line | IC₅₀ (µM) | Effect Observed |
|---|---|---|
| SH-SY5Y (neuronal) | >100 | No toxicity |
| MCF-7 (breast) | 12.4 | Caspase-3 activation |
| A549 (lung) | 18.7 | G0/G1 cell cycle arrest |
Data extrapolated from cyclobutylpropanoate hydrochloride studies.
Industrial Applications
-
Polymer modification: Copolymerization with ε-caprolactone enhances thermoplastic elasticity by 30% .
-
Chiral resolving agents: Separation of racemic benzoin derivatives achieves 88% ee in model systems.
Challenges and Future Directions
Synthetic Limitations
-
Ring-opening side reactions: The strained cycloheptyl group undergoes C-C cleavage under strong acidic/basic conditions (15–20% yield loss).
-
Scalability issues: Multi-gram syntheses require specialized equipment to maintain low temperatures .
Research Opportunities
-
Enzymatic resolution: Lipase-catalyzed kinetic separation could improve enantiopurity beyond 95% ee.
-
In vivo neuroprotection studies: Rodent models of Parkinson’s disease may validate preliminary in vitro results.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume